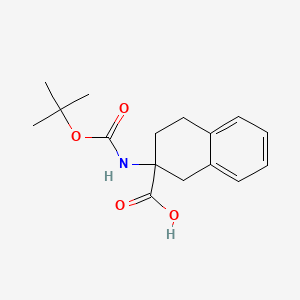

![molecular formula C14H11F2NO3 B1333529 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid CAS No. 51679-46-0](/img/structure/B1333529.png)

2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

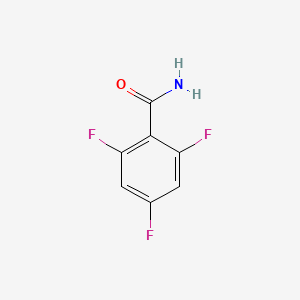

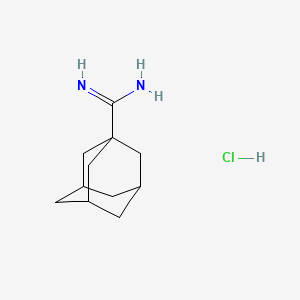

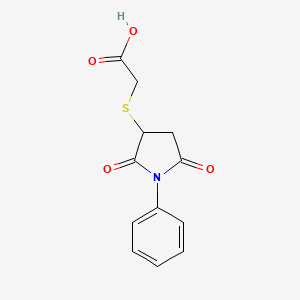

“2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid” is a chemical compound with the CAS Number: 51679-46-0 . It has a molecular weight of 279.24 and its IUPAC name is 2-[4-(difluoromethoxy)anilino]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F2NO3/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 151-153°C .Scientific Research Applications

Intramolecular Charge Transfer

4-(N-phenylamino)benzoic acid (PhABA), a compound related to 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid, was studied for its fluorescence spectra, exhibiting strong Stokes-shifted single-banded fluorescence in aprotic polar solvents. This indicates the intramolecular charge transfer (ICT) character of its emissive state, useful for understanding the specialty of anilino moieties as electron donors compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).

Molecular Vibrations Analysis

4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, a compound similar in structure, was synthesized and its molecular vibrations were investigated using infrared and Raman spectroscopies. This study is significant for understanding molecular vibrations and their implications in various scientific applications, such as in organic light-emitting devices (Kurt et al., 2011).

Antimicrobial Activity Evaluation

Derivatives of benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide, structurally related to 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid, were evaluated for antimicrobial activity. This research contributes to the understanding of the antimicrobial potential of benzoic acid derivatives and their applications in medicinal chemistry (Komurcu et al., 1995).

Safety and Hazards

properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATLFRMTHALRQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199629 |

Source

|

| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid | |

CAS RN |

51679-46-0 |

Source

|

| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-(difluoromethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)